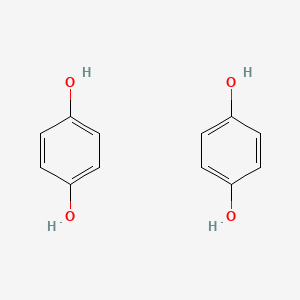

benzene-1,4-diol

説明

Historical Trajectories of Academic Inquiry into Benzene-1,4-diol

The scientific journey of this compound began in 1820 when French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou first obtained it through the dry distillation of quinic acid. atamanchemicals.com However, it was the renowned German chemist Friedrich Wöhler who, in 1843, coined the name "hydroquinone". wikipedia.orgatamanchemicals.comatamanchemicals.com

A significant milestone in the history of this compound research was its identification as a powerful photographic developing agent in 1880. atamanchemicals.com This discovery was pivotal for the advancement of black and white photography, where it was used to reduce silver halides to elemental silver, forming the basis of the photographic image. atamanchemicals.com

The 20th century saw the expansion of research into the biological effects of this compound. In the 1940s, its hypopigmenting (skin-lightening) effects began to be systematically investigated. mdpi.com Subsequent studies in the 1960s further explored its mechanism of action in this regard, laying the groundwork for its dermatological applications. mdpi.com

| Year | Key Historical Development | Researcher(s) | Significance |

| 1820 | First isolation by dry distillation of quinic acid | Pelletier & Caventou | Initial discovery of the compound. |

| 1843 | Coined the name "hydroquinone" | Friedrich Wöhler | Established the common nomenclature. |

| 1880 | Identified as a photographic developing agent | Not specified | Revolutionized the field of photography. |

| 1940s | Systematic investigation of hypopigmenting effects | Various | Paved the way for dermatological use. |

| 1960s | Further studies on the mechanism of skin lightening | Various | Deepened the understanding of its biological activity. |

Contemporary Research Paradigms and Challenges in this compound Chemistry

Modern research on this compound is characterized by a focus on its application in advanced materials and pharmaceuticals, alongside a growing emphasis on sustainable synthesis methods.

A significant area of contemporary research involves the use of this compound as a monomer in the synthesis of high-performance polymers. For instance, it is a key component in the production of polyetheretherketone (PEEK), a robust thermoplastic with excellent mechanical and thermal properties. Researchers are actively exploring the synthesis of novel polymers and resins derived from this compound to create materials with enhanced functionalities. tandfonline.com

In the pharmaceutical and life sciences, the antioxidant properties of this compound and its derivatives are a major focus. ontosight.ai Studies are investigating their potential as anti-inflammatory and even anticancer agents. ontosight.ai The ability of the hydroquinone (B1673460) motif to undergo redox reactions is central to its biological activity and is being exploited in the design of new therapeutic molecules. mdpi.com

Despite its wide utility, the synthesis of this compound presents ongoing challenges. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com A key challenge for contemporary chemists is the development of "greener" and more efficient synthetic routes. This includes the use of environmentally benign oxidants like hydrogen peroxide and the design of highly selective catalysts to minimize the formation of byproducts such as catechol. mdpi.comresearchgate.net The electrochemical synthesis of hydroquinones is also emerging as a promising sustainable alternative. acs.org

Methodological Advancements in the Study of this compound Systems

The advancement of analytical techniques has been crucial for a deeper understanding of this compound and its complex chemical behavior. A variety of methods are now employed for its detection, quantification, and characterization.

Spectrophotometry remains a common and accessible method for the determination of this compound, particularly in pharmaceutical and cosmetic preparations. researchgate.netunpatti.ac.id However, for more complex matrices, more sophisticated techniques are required.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity and selectivity for the analysis of this compound. unpatti.ac.idscribd.com Ultra-High-Performance Liquid Chromatography (UHPLC) provides even faster analysis times and higher efficiencies. uinjkt.ac.id

Electrochemical methods are also widely used, not only for the synthesis of this compound but also for its detection. osha.gov These techniques are based on the redox activity of the hydroquinone molecule and can be highly sensitive.

Computational studies , particularly those employing Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure, reactivity, and properties of this compound and its derivatives. dntb.gov.uarsc.org These theoretical approaches complement experimental findings and provide insights into reaction mechanisms and molecular interactions at a level of detail that is often inaccessible through experimentation alone.

| Analytical Method | Principle | Application in this compound Research |

| Spectrophotometry | Measures the absorption of light by the compound. | Quantification in simple mixtures (e.g., creams). researchgate.netunpatti.ac.id |

| HPLC/UHPLC | Separates components of a mixture based on their affinity for a stationary phase. | High-precision quantification in complex samples. scribd.comuinjkt.ac.id |

| GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Identification and quantification, particularly of derivatives. unpatti.ac.id |

| Electrochemical Methods | Measures the current or potential associated with redox reactions. | Synthesis and sensitive detection. osha.gov |

| Density Functional Theory (DFT) | Quantum mechanical modeling to predict molecular properties. | Understanding electronic structure, reactivity, and reaction mechanisms. dntb.gov.uarsc.org |

Interdisciplinary Research Interface of this compound

The versatility of this compound has positioned it at the nexus of several scientific disciplines, fostering a rich interdisciplinary research landscape.

In materials science , its role as a building block for advanced polymers and resins continues to expand. tandfonline.comatamankimya.com The development of materials like PEEK, which find applications in aerospace, medical implants, and other high-tech industries, is a testament to the importance of this compound in this field. Furthermore, its derivatives are being explored in the creation of novel liquid crystals and other functional materials.

The interface with biology and medicine is another highly active area of research. Beyond its well-established use in dermatology, the antioxidant and redox properties of this compound derivatives are being harnessed in the development of new drugs. ontosight.aimdpi.com For example, some derivatives have shown promise in preclinical studies for their neuroprotective effects. mdpi.com

From an environmental science perspective, the biodegradation and toxicity of this compound are important areas of study. nih.govulisboa.pt As a metabolite of benzene (B151609), a common environmental pollutant, understanding its fate and impact on ecosystems is crucial. who.int Research in this area also focuses on developing bioremediation strategies to remove it from contaminated environments. nih.govulisboa.pt

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C12H12O4 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

benzene-1,4-diol |

InChI |

InChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H |

InChIキー |

LJSAJMXWXGSVNA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Benzene 1,4 Diol and Its Analogues

Novel Catalytic Approaches in Benzene-1,4-diol Synthesis

The development of novel catalysts is at the forefront of modern organic synthesis. For this compound, research has intensified in the areas of heterogeneous, homogeneous, and organocatalytic systems, each offering unique advantages in terms of activity, selectivity, and operational stability.

Heterogeneous Catalysis in Hydroxylation Pathways

Heterogeneous catalysts are widely investigated for the hydroxylation of phenol (B47542) to produce this compound and its isomer, catechol (benzene-1,2-diol), primarily due to their ease of separation and potential for recyclability. A prominent route involves the use of hydrogen peroxide (H₂O₂) as a green oxidant.

Titanium silicalite-1 (TS-1) has been a benchmark catalyst in this field. It is a shape-selective zeolite that facilitates the hydroxylation of phenol with high efficiency. ijche.com Research has shown that factors such as the crystal size of TS-1 can influence product selectivity. Smaller TS-1 crystallites have been observed to enhance the selectivity towards phenol by reducing the residence time of the product within the catalyst's pores, thereby minimizing its subsequent conversion to hydroquinone (B1673460) and benzoquinone. mdpi.com

Metal-Organic Frameworks (MOFs) have emerged as another class of effective heterogeneous catalysts. For instance, Fe-BTC, an iron-based MOF, has demonstrated good activity and stability in the liquid-phase hydroxylation of phenol using 30% H₂O₂ in an aqueous medium under mild conditions. researchgate.net This catalyst can be recycled multiple times without a significant loss in its catalytic performance. researchgate.net

Furthermore, metal-substituted aluminophosphate molecular sieves have been explored as catalysts for phenol hydroxylation. The substitution of transition metals like iron, cobalt, and manganese into the aluminophosphate framework has been shown to create active catalysts for this transformation. acs.org

| Catalyst | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Titanium Silicalite-1 (TS-1) | H₂O₂ | Various (including solvent-free) | Smaller crystallite size improves phenol selectivity by minimizing over-oxidation to hydroquinone. | mdpi.com |

| Fe-BTC (Iron-based MOF) | 30% H₂O₂ | Water | Efficient and reusable catalyst for phenol hydroxylation under mild conditions. | researchgate.net |

| FeAPO-11 | H₂O₂ | Not specified | Demonstrates higher activity in phenol conversion compared to other metal-substituted aluminophosphates. | acs.org |

Homogeneous Catalytic Systems for Direct Benzene (B151609) Functionalization

The direct functionalization of benzene to this compound represents a highly atom-economical approach. Homogeneous catalysis offers advantages in terms of high activity and selectivity under mild reaction conditions, although catalyst separation can be a challenge.

Research into the direct oxidation of benzene has explored the use of various transition metal complexes. For example, the cooperative action of copper(I) ions and dioxygen has been investigated for the direct conversion of benzene to hydroquinone. scirp.org In a different approach, the liquid-phase oxidation of benzene using Cu(II)-2,2'-bipyridine complexes as catalysts and molecular oxygen as the oxidant has been studied. The catalytic activity was found to be dependent on the number of bipyridine molecules coordinated to the Cu(II) ion, with [Cu(bipy)Cl₂] showing the highest yield of hydroquinone. acs.org This reaction is presumed to proceed through the initial oxidation of benzene to phenol, which is then further oxidized to hydroquinone. acs.org

A novel method for synthesizing p-benzoquinone, a precursor to hydroquinone, involves the direct catalytic oxidation of benzene with hydrogen peroxide over a copper-doped TS-1 catalyst. nih.gov This approach is noted for its green synthesis pathway and mild reaction conditions. nih.gov

| Catalytic System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Copper(I) ion and Dioxygen | Benzene, O₂ | Enables the direct conversion of benzene to hydroquinone. | scirp.org |

| [Cu(bipy)Cl₂] | Benzene, O₂ | Selectively synthesizes hydroquinone via liquid-phase oxidation, likely through a phenol intermediate. | acs.org |

| Copper-doped TS-1 | Benzene, H₂O₂ | Allows for the direct synthesis of p-benzoquinone, which can be reduced to hydroquinone. | nih.gov |

Organocatalytic Strategies for Enhanced Selectivity

While traditional organocatalysis using small organic molecules is not extensively reported for the direct synthesis of this compound, the broader field of biocatalysis, which utilizes enzymes as natural organocatalysts, has shown significant promise. Enzymes offer exceptional selectivity under mild, environmentally benign conditions.

Unspecific peroxygenases (UPOs) are fungal enzymes that can catalyze a variety of oxyfunctionalization reactions using hydrogen peroxide as the oxidant. researchgate.net An enzymatic method employing a peroxygenase from Aspergillus brasiliensis (AbrUPO) has been reported for the selective hydroxylation of a range of phenolic substrates to their corresponding hydroquinones. researchgate.net This biocatalytic approach provides a green alternative to conventional chemical methods. researchgate.net

Another significant advancement in biocatalysis is the use of cytochrome P450 monooxygenases. An efficient biocatalytic alternative to the multi-step Hock process for hydroquinone production from benzene has been developed using cytochrome P450-BM3 monooxygenase. google.com Through protein engineering, mutants of this enzyme have been created that can directly convert benzene first into phenol and then regioselectively into hydroquinone, avoiding overoxidation. google.com

| Biocatalyst (Organocatalyst) | Substrate | Key Features | Reference |

|---|---|---|---|

| Unspecific Peroxygenase (UPO) from Aspergillus brasiliensis | Phenols | Selectively hydroxylates phenolic compounds to hydroquinones using H₂O₂. | researchgate.net |

| Engineered Cytochrome P450-BM3 Monooxygenase | Benzene | Catalyzes the direct, one-pot conversion of benzene to hydroquinone via a phenol intermediate. | google.com |

Green Chemistry Principles in this compound Production

The application of green chemistry principles is crucial for the development of sustainable chemical processes. In the context of this compound synthesis, this involves the use of environmentally benign solvents, renewable feedstocks, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Syntheses

A key principle of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Research has demonstrated the feasibility of synthesizing this compound and its precursors in aqueous media or under solvent-free conditions.

The hydroxylation of phenol using an Fe-BTC MOF catalyst is effectively carried out in water, which serves as an environmentally benign solvent. researchgate.net This system avoids the use of toxic organic solvents that are often required in traditional oxidation processes. researchgate.net Similarly, a novel and environmentally friendly process for the synthesis of the disodium (B8443419) salt of hydroquinone has been developed using water as the solvent, offering a safer alternative to the use of methanol. ijche.com

Solvent-free conditions have also been explored. For instance, a three-phase (solid-liquid-liquid) system for benzene oxidation has been introduced, which consists of a solid TS-1 catalyst, the organic substrate (benzene), and an aqueous solution of hydrogen peroxide, eliminating the need for a co-solvent. mdpi.com

Biomass-Derived Precursors for this compound

The utilization of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce the dependence on non-renewable fossil fuels. researchgate.net A significant breakthrough in this area is the development of a benzene-free synthetic route to hydroquinone starting from glucose. nih.gov

This innovative pathway involves two main stages:

Biocatalytic Conversion: Glucose, a readily available and non-toxic sugar derived from plant polysaccharides, is first converted to quinic acid through microbial catalysis. nih.gov Specifically, under fermentor-controlled conditions, Escherichia coli has been engineered to synthesize quinic acid from glucose in significant yields. nih.gov

Chemical Conversion: The microbially produced quinic acid is then chemically converted to hydroquinone. nih.gov This step involves the oxidative decarboxylation of quinic acid. Various reagents and catalytic systems have been shown to be effective for this transformation, including sodium hypochlorite (B82951) (NaOCl) and catalytic amounts of silver phosphate (B84403) (Ag₃PO₄) with potassium persulfate (K₂S₂O₈) as a co-oxidant. nih.gov

This integrated biocatalytic and chemical approach provides a sustainable alternative to traditional benzene-based syntheses, circumventing the use of a volatile carcinogen. nih.gov While lignin (B12514952), cellulose, and hemicellulose are abundant biomass sources that can be converted into aromatic platform chemicals, direct and high-yield pathways to this compound from these materials are still under active investigation. mdpi.comrsc.orgresearchgate.net

| Biomass Precursor | Intermediate | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Glucose | Quinic Acid | Microbial catalysis using engineered E. coli. | 49 g/L of quinic acid from glucose. | nih.gov |

| Quinic Acid | This compound | Oxidative decarboxylation with NaOCl. | 87% | nih.gov |

| Quinic Acid | This compound | Catalytic oxidation with Ag₃PO₄ and K₂S₂O₈. | 74% | nih.gov |

Atom Economy and Reaction Efficiency in this compound Synthesis

The principles of green chemistry are increasingly pivotal in the evaluation of synthetic routes for industrial-scale chemical production. researchgate.net Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor) provide a quantitative framework for assessing the sustainability of a chemical process. mdpi.comnih.gov Atom economy, in particular, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov

Traditional synthesis methods for this compound, such as the oxidation of aniline (B41778) with manganese dioxide, are characterized by poor atom economy, as they generate significant inorganic waste. patsnap.com The widely used cumene (B47948) process analogue, involving the dialkylation of benzene with propene to form 1,4-diisopropylbenzene (B50396) followed by acidic rearrangement, also produces acetone (B3395972) as a major byproduct, which impacts its atom economy.

In contrast, modern approaches focus on maximizing atom efficiency. The direct hydroxylation of phenol using hydrogen peroxide (H₂O₂) as a "green" oxidant is a notable example. mdpi.com This method is advantageous as its primary byproduct is water, leading to a much higher theoretical atom economy. mdpi.com The reaction's efficiency, however, is highly dependent on the catalyst used to activate the hydrogen peroxide and to control the selectivity towards the desired para-isomer (this compound) over the ortho-isomer (catechol). mdpi.com

The table below compares various synthetic routes to this compound based on key green chemistry metrics.

| Synthesis Route | Oxidant/Reagents | Major Byproducts | Atom Economy | E-Factor |

| Aniline Oxidation | MnO₂ / H₂SO₄ | MnSO₄, (NH₄)₂SO₄, H₂O | Low | High (>>5) |

| Phenol Hydroxylation | H₂O₂ | H₂O | High | Low (<1-5) |

| Diisopropylbenzene Process | O₂ (Air), Propene | Acetone | Moderate | Moderate (1-5) |

Note: E-Factor values are estimates and can vary significantly with process optimization and solvent recycling.

Efforts to improve reaction mass efficiency (RME), which considers yield and stoichiometry, involve optimizing reaction conditions and developing highly selective catalysts that minimize the formation of tars and other undesired byproducts. nih.gov

Photochemical and Electrochemical Synthetic Routes to this compound

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional thermally-driven synthetic methods. These techniques allow for reactions to occur under mild conditions, often with high selectivity, by activating molecules with light or electricity, respectively.

Photoinduced Oxidation-Reduction Mechanisms

The synthesis of this compound can be achieved through photochemical pathways, typically involving the reduction of its oxidized form, p-benzoquinone. The process often utilizes a photosensitizer, which absorbs light and initiates the electron transfer process. For instance, certain chlorophyll (B73375) metabolites can act as photosensitizers, absorbing red light to photoreduce p-quinones to their hydroquinone form in the presence of an electron donor. mdpi.com

A common mechanism involves the following steps:

Excitation : A photosensitizer (Sens) absorbs a photon (hν) to reach an excited state (Sens*).

Electron Transfer : The excited photosensitizer transfers an electron to p-benzoquinone (Q), forming a semiquinone radical anion (Q•⁻), while the sensitizer (B1316253) becomes a radical cation (Sens•⁺).

Protonation : The semiquinone radical anion is protonated by the solvent or other proton sources to form a neutral semiquinone radical (HQ•).

Disproportionation or Further Reduction : Two semiquinone radicals can disproportionate to yield one molecule of this compound (H₂Q) and one molecule of p-benzoquinone (Q). Alternatively, the semiquinone radical can be further reduced and protonated to form this compound.

Electro-organic Synthesis of this compound Derivatives

Electro-organic synthesis provides a reagent-free method for oxidation and reduction, relying on electrons as the primary "reagent". researchgate.net This approach is inherently green as it minimizes waste and often avoids the use of harsh chemical oxidants or reductants.

A highly efficient method for synthesizing this compound is the sequential paired electrosynthesis from phenol in a membrane-free electrolytic cell. rsc.org This process ingeniously combines an anodic oxidation with a cathodic reduction in a single system:

At the Anode : Phenol is oxidized to p-benzoquinone.

At the Cathode : The p-benzoquinone formed at the anode is subsequently reduced to this compound.

This method has demonstrated high conversion rates and selectivity, with one study reporting a phenol conversion of 94.5% and a selectivity for this compound of 72.1% using a self-supported nanostructured PbO₂/carbon felt electrode. rsc.org

Furthermore, electrochemical methods are versatile for synthesizing a wide range of this compound derivatives. By conducting the electrochemical oxidation of this compound in the presence of nucleophiles like primary or secondary amines, various amino-p-benzoquinone derivatives can be synthesized via a Michael-type addition reaction with the initially formed p-benzoquinone. academie-sciences.frresearchgate.net

The following table summarizes key findings in the electrochemical synthesis of this compound and its derivatives.

| Starting Material | Electrode Material (Anode/Cathode) | Key Conditions | Product | Yield/Selectivity | Reference |

| Phenol | PbO₂/CF / PbO₂/CF | Membrane-free cell, sequential paired electrolysis | This compound | 72.1% Selectivity | rsc.org |

| This compound & Benzylamine | Glassy Carbon | pH=7.5, Michael addition | 2,5-bis(benzylamino)-p-benzoquinone derivative | High yields | academie-sciences.fr |

| This compound & N-methylbenzylamine | Glassy Carbon | pH=10, Michael addition | 2,5-bis(benzyl(methyl)amino)-p-benzoquinone | High yields | researchgate.net |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.govacs.org By conducting reactions in a continuous stream through a reactor (such as a tube or a microreactor), flow chemistry enables superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. nih.govjst.org.in

The synthesis of this compound from benzene has been successfully demonstrated in a continuous slug flow reactor. kobe-u.ac.jp This approach involves the liquid-phase oxidation of benzene using molecular oxygen and a copper-based catalyst. The use of a slug flow reactor, which features alternating segments of liquid reactant and gaseous oxidant, ensures a continuous and efficient supply of oxygen to the liquid phase, thereby significantly improving the reaction rate and yield. kobe-u.ac.jpresearchgate.net

Research has shown that transitioning from a batch reactor to a slug flow reactor for the copper-catalyzed oxidation of benzene can increase the yield of this compound by a factor of 5.7 under optimized conditions. kobe-u.ac.jp This dramatic improvement highlights the potential of continuous processing to enhance the efficiency of gas-liquid reactions, which are often limited by mass transfer in batch systems. kobe-u.ac.jp

| Parameter | Batch Reactor | Slug Flow Reactor |

| Reactor Type | Closed, stirred vessel | Continuous tube with gas-liquid segments |

| Mass Transfer | Limited by gas-liquid interface area | High interfacial area, efficient mixing |

| Safety | Risk of pressure buildup, thermal runaway | Small reaction volume, superior heat dissipation |

| Scalability | Difficult, requires redesign | Straightforward by extending operation time |

| Relative Yield | 1x | 5.7x |

Data adapted from a comparative study on the liquid-phase oxidation of benzene. kobe-u.ac.jp

The inherent safety features of flow reactors, such as small reactor volumes and high surface-area-to-volume ratios, make them particularly suitable for handling potentially hazardous reactions or reagents, paving the way for more sustainable and efficient manufacturing of this compound. acs.org

Mechanistic Investigations of Benzene 1,4 Diol Reactivity

Oxidative Pathways and Radical Chemistry of Benzene-1,4-diol

The oxidation of this compound, also known as hydroquinone (B1673460), is a fundamental process involving the transfer of electrons and the formation of reactive radical species. This reactivity is central to its role in various chemical and biological systems.

Electron Transfer Mechanisms in this compound Oxidation

The oxidation of this compound to p-benzoquinone is a reversible two-electron, two-proton process. jackwestin.comindustrialchemicals.gov.au This transformation can proceed through a stepwise mechanism involving one-electron transfer steps. frontiersin.org Electrochemical studies, such as cyclic voltammetry, have been instrumental in elucidating these mechanisms. At a polycrystalline gold electrode in an acidic medium, the oxidation of hydroquinone exhibits characteristics of a moderately fast electron transfer rate. bu.edu.eg The separation between the oxidation and reduction peaks in cyclic voltammograms provides insights into the kinetics of electron transfer. bu.edu.eg

The oxidation process is influenced by the electrode material and the surrounding medium. For instance, on glassy carbon electrodes, the electron transfer kinetics for hydroquinone oxidation are sensitive to surface modifications. ualberta.ca The presence of certain functional groups on the electrode surface can either facilitate or inhibit electron transfer, highlighting the importance of adsorption for efficient kinetics. ualberta.ca The oxidation can be described as an ECE (electrochemical-chemical-electrochemical) process, where an initial electron transfer is followed by a chemical step and then another electron transfer. bu.edu.eg

The oxidation of hydroquinone dianions (the deprotonated form of this compound) has also been studied. Electron transfer from these dianions to suitable acceptors can result in either one-electron or two-electron oxidation, depending on the relative oxidation potentials of the species involved. oup.com Furthermore, the oxidation of hydroquinone can be mediated by metal complexes, such as those of palladium(II), in aqueous solutions. rsc.org These reactions can occur in stages, involving the formation of an intermediate complex. rsc.org

Quinone and Semiquinone Radical Formation and Reactivity

The one-electron oxidation of this compound leads to the formation of a semiquinone radical. nih.govcambridge.org This radical is a highly reactive intermediate characterized by an unpaired electron delocalized over the aromatic ring system. ontosight.ai The stability and reactivity of the semiquinone radical are influenced by factors such as substituents on the ring and the surrounding environment. ontosight.ai

Semiquinone radicals can undergo several reactions, including further oxidation to form the corresponding quinone or reduction back to the hydroquinone. ontosight.ai They can also participate in disproportionation reactions, where two semiquinone radicals react to form a molecule of hydroquinone and a molecule of quinone. nih.gov The equilibrium of this reaction is dependent on the specific quinone/hydroquinone system. nih.gov

These radicals play a significant role in various chemical and biological processes. They are key intermediates in electron transport chains and are involved in the mechanisms of certain enzymes. ontosight.ai Semiquinone radicals can react with molecular oxygen to produce superoxide (B77818) radicals, a process that is particularly efficient at neutral to basic pH due to the presence of the electron-rich semiquinone radical anion. acs.orgrsc.org The rate of this reaction is influenced by the substituents on the quinone ring; electron-donating groups increase the rate of superoxide formation. nih.gov

The formation of a dark-green crystalline charge-transfer complex known as quinhydrone (B85884) can occur when colorless hydroquinone and bright-yellow benzoquinone are co-crystallized in a 1:1 ratio. wikipedia.org

Role of this compound in Free Radical Scavenging Mechanisms (Molecular Level)

This compound is an effective free radical scavenger, a property that underlies its use as a polymerization inhibitor and antioxidant. wikipedia.orgatamankimya.com The mechanism of its antioxidant activity involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and forming a more stable semiquinone radical. eastman.com

Computational studies have shown that the reaction of this compound with highly reactive hydroxyl (•OH) and hydroperoxyl (•OOH) radicals proceeds via a hydrogen atom transfer from the hydroxyl group of the hydroquinone. researchgate.net This process is described as a proton-coupled electron transfer (PCET) mechanism, where the proton and an electron are transferred simultaneously. researchgate.net

The reaction of hydroxyl radicals with this compound can lead to the formation of hydroxylated adducts. rsc.org Furthermore, during the chlorination of water containing hydroquinone, hydroxyl radicals can be generated. nih.gov This occurs when the semiquinone formed from the initial reaction with chlorine reduces oxygen to the superoxide radical, which then reacts with hypochlorous acid to produce hydroxyl radicals. nih.gov

Reductive Chemistry and Hydrogenation Studies of this compound

The reduction of p-benzoquinone, the oxidized form of this compound, readily yields hydroquinone. This reversible redox process is a key feature of its chemistry. jackwestin.comatamanchemicals.com The reduction can be achieved using various reducing agents. For instance, an acidic solution of potassium iodide can reduce a solution of benzoquinone to hydroquinone. chemcess.com Industrially, iron powder is used as a reducing agent in an acidic solution to produce hydroquinone from p-benzoquinone. google.com This process can be enhanced by electrocatalytic methods, which have been shown to increase the utilization of the iron powder. google.com

The reduction of benzoquinones can also occur via reaction with glutathione, a process that can happen spontaneously through Michael addition to form S-glutathionyl-hydroquinones. researchgate.net These adducts can then be enzymatically reduced to the corresponding hydroquinones by S-glutathionyl-hydroquinone reductases. researchgate.net

Hydrogenation of the benzene (B151609) ring of this compound is a more complex process that would lead to the formation of 1,4-cyclohexanediol. While the focus is often on the redox chemistry of the quinone/hydroquinone pair, the hydrogenation of the aromatic ring represents a different mode of reactivity.

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

The hydroxyl groups of this compound activate the aromatic ring towards electrophilic substitution. The reactivity is similar to that of other phenols. wikipedia.orgatamanchemicals.com A notable example is the Friedel–Crafts alkylation, which is used to synthesize antioxidants like 2-tert-butyl-4-methoxyphenol (B74144) (BHA). wikipedia.orgatamanchemicals.com Another significant electrophilic substitution is the diacylation of hydroquinone with phthalic anhydride (B1165640) to produce the dye quinizarin. wikipedia.orgatamanchemicals.com

The oxidized form of this compound, p-benzoquinone, is susceptible to nucleophilic attack. Quinones are reactive Michael acceptors. electrochemsci.org The electrochemical oxidation of hydroquinone generates p-benzoquinone, which can then react with various nucleophiles. electrochemsci.orgresearchgate.net For example, in the presence of 4,6-dimethylpyrimidine-2-thiol (B7761162) as a nucleophile, the electrochemically generated quinone undergoes a Michael addition reaction. electrochemsci.orgresearchgate.net Similarly, nucleophilic substitution reactions of hydroquinone with cyanuric chloride and hexachlorocyclotriphosphazene have been used to synthesize conjugated microporous polymers. rsc.org

The hydroxyl groups of this compound are weakly acidic, and the resulting conjugate base can readily undergo O-alkylation to form mono- and diethers. wikipedia.orgatamanchemicals.com The salts of hydroquinone can also act as nucleophiles in substitution reactions. For instance, the alkali metal salts of hydroquinone react with substituted 4-halogenobenzophenones in a nucleophilic aromatic substitution reaction. rsc.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of this compound oxidation have been studied under various conditions. The aerial oxidation of hydroquinone in developer solutions is influenced by temperature and pH. researchgate.net The rate of this reaction increases with an increase in pH. researchgate.net The large negative value for the free energy of activation indicates that the oxidation to the semiquinone activated complex is a highly favorable process under optimal conditions. researchgate.net

In the oxidation by palladium(II) compounds, the reaction proceeds in two stages, with the initial step involving the formation of a palladium(0)-benzoquinone intermediate. rsc.org The rate of this reaction is inhibited by chloride ions. rsc.org Mechanistic studies comparing the palladium-mediated oxidation of hydroquinone and alcohols have shown that although alcohol oxidation is thermodynamically more favorable, hydroquinone oxidation proceeds significantly faster, indicating a lower activation energy. acs.org

The rate constants for the reaction of semiquinone radicals with molecular oxygen have been determined. acs.org For example, the rate constant for the reaction of 2,5-di-tert-butyl-1,4-semiquinone radical with O₂ was found to be 2.4 ± 0.9 × 10⁵ M⁻¹ s⁻¹ in acetonitrile (B52724). acs.org The oxidation of hydroquinone by trisoxalatocobaltate(III) ion follows a second-order rate law and is independent of acid concentration in a specific range. niscpr.res.in

Thermodynamic parameters, such as the half-cell reduction potentials (E°′) of the quinone/semiquinone/hydroquinone system, are crucial for understanding the reactivity of this compound. nih.gov These potentials are significantly influenced by substituents on the quinone ring. nih.gov The pKa values of the hydroquinone are good indicators of the electron density on the ring and can be used to predict the reduction potentials and, consequently, the rate constants for various reactions. nih.gov For instance, higher pKa values correlate with lower reduction potentials and higher rate constants for the reaction of the semiquinone radical with dioxygen. nih.gov

The table below summarizes key kinetic and thermodynamic data for this compound reactions.

| Reaction | Reactant(s) | Rate Constant / Parameter | Conditions |

| Oxidation by Trisoxalatocobaltate(III) | This compound, [Co(C₂O₄)₃]³⁻ | k₂ = (1.65 ± 0.16) × 10⁻³ mol⁻¹ dm³ s⁻¹ | 25.0±0.1°C, I=1.0 mol dm⁻³ (NaClO₄) |

| Reaction with O₂ | 2,5-di-tert-butyl-1,4-semiquinone radical, O₂ | k = 2.4 ± 0.9 × 10⁵ M⁻¹ s⁻¹ | Acetonitrile |

| Electrochemical Oxidation | This compound | ΔEp = 124 - 165 mV | Polycrystalline Au electrode, 0.5M HClO₄ |

| Electrochemical Oxidation | This compound | Anodic peak: 0.610 V, Cathodic peak: 0.117 V | Ordinary Pt electrode, 50 mV·s⁻¹ scan rate |

| Autoxidation | This compound | First-order with respect to [H₂Q] and [O₂], second order in [OH⁻] | Homogeneous aqueous solution |

| Oxidation by Palladium(II) | This compound, (bc)Pd(OAc)₂ | Proceeds orders of magnitude faster than ⁴F-BnOH oxidation despite being less thermodynamically favorable. | Room temperature |

Spectroscopic Characterization of this compound Reaction Intermediates

The reactivity of this compound, commonly known as hydroquinone, involves several transient species that are crucial to understanding its reaction mechanisms, particularly in oxidation processes. Spectroscopic techniques are indispensable tools for the detection, identification, and characterization of these short-lived intermediates. Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Raman spectroscopy provide detailed insights into the electronic and structural properties of key intermediates like the semiquinone radical anion and p-benzoquinone.

UV-Visible Spectroscopy

UV-Vis spectroscopy is widely employed to monitor the progress of this compound oxidation reactions in solution. The transformation of hydroquinone to its oxidized forms is accompanied by distinct changes in the electronic absorption spectra, allowing for real-time tracking of intermediate formation.

During the electrochemical oxidation of hydroquinone, the initial UV spectrum, which shows an absorbance peak at approximately 290 nm, changes over time. vurup.sk A new absorption peak emerges at around 245 nm, which is characteristic of the formation of p-benzoquinone, a primary oxidation intermediate. vurup.sk This observation is a clear indicator of the conversion of the aromatic diol to the corresponding quinone. vurup.sk In some reactions, such as the redox reaction with iron(III) perchlorate, the formation of a blue intermediate species has been noted through UV-Vis spectroscopy, particularly in concentrated solutions. csic.es The study of phenol (B47542) degradation, where hydroquinone is a major intermediate, also utilizes UV-Vis to track the appearance of peaks associated with both hydroquinone and benzoquinone. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most definitive method for the detection and characterization of paramagnetic intermediates, such as the semiquinone radical anion (SQ•−), which is formed by the one-electron oxidation of this compound. This technique provides information about the electronic structure and the interaction of the unpaired electron with nearby magnetic nuclei (hyperfine coupling).

The semiquinone radical of hydroquinone was first observed by EPR in the 1950s when hydroquinone was introduced to oxygenated, alkaline environments. nih.gov The autoxidation of hydroquinone derivatives in alkaline solutions readily generates the corresponding semiquinone radicals, which can be studied in detail by EPR. nih.gov For instance, the EPR spectrum of the semiquinone radical generated from 2'-Chloro-2,5-dihydroxybiphenyl (a hydroquinone derivative) displays a characteristic four-line pattern resulting from hyperfine coupling to the ring protons. nih.gov In situ EPR studies of the cobalt-salophen catalyzed aerobic oxidation of hydroquinone have identified a Co(III)-superoxide species as a key intermediate. acs.org

The table below summarizes typical EPR spectral parameters for semiquinone-type radicals.

| Radical Species | g-value (giso) | Hyperfine Coupling Constants (a) | Reference |

|---|---|---|---|

| o-Semiquinone radical anion complex with Al³⁺ | 2.00367 | aAl = 2.5 MHz | rsc.org |

| 1,10-phenanthroline-5,6-dione semiquinone radical anion (pd˙⁻) | 2.0053 | aH(ortho) = 1.40 x 10⁻⁴ cm⁻¹ aH(meta) = 1.08 x 10⁻⁴ cm⁻¹ aH(para) = 1.56 x 10⁻⁴ cm⁻¹ aN = 0.51 x 10⁻⁴ cm⁻¹ | rsc.org |

| 2'-Chloro-2,5-benzo-semiquinone radical | Not specified | aH3 = aH4 = 2.1 G aH6 = 2.5 G | nih.gov |

Raman Spectroscopy

Raman spectroscopy, particularly when coupled with electrochemistry (spectroelectrochemistry), offers vibrational information about intermediates formed at electrode surfaces. This technique allows for the identification of reaction products and intermediates by their characteristic vibrational frequencies.

In the electrooxidation of hydroquinone to benzoquinone at a modified gold electrode, Raman spectroscopy using a 785 nm laser line has been used to observe the formation of benzoquinone at a controlled potential. researchgate.net The study concluded that the formation of the benzoquinone product could be clearly observed when resonance Raman enhancement of the modifying dye was absent. researchgate.net Other studies have utilized Fourier-transform infrared (FT-IR) and Raman spectroscopy to characterize both hydroquinone and its oxidation product, benzoquinone, providing a vibrational fingerprint for each compound. rsc.org The interaction of hydroquinone derivatives with surfaces, such as multi-walled carbon nanotubes (MWCNTs), has also been investigated using Raman spectroscopy, where changes in the D and G bands of the nanotubes indicate the formation of a new organic product on the surface. rsc.org

The table below presents characteristic vibrational bands for hydroquinone and benzoquinone.

| Compound | Technique | Characteristic Vibrational Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroquinone (this compound) | FT-IR & Raman | Data available in supplementary materials of the cited study. | rsc.org |

| Benzoquinone | FT-IR & Raman | Data available in supplementary materials of the cited study. | rsc.org |

| Nile Blue (Mediator) Reduced Form | SERS | 1620, 1574, 1374, 1234 | researchgate.net |

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of photo-excited states and short-lived reaction intermediates on timescales ranging from femtoseconds to milliseconds. caltech.edu An initial "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption as a function of time and wavelength. caltech.edulightcon.com This provides a spectrum of the transient species. caltech.edu While TA spectroscopy is a key tool for studying ultrafast dynamics, specific studies focusing solely on this compound intermediates are less common in the provided literature. However, the technique is broadly applied to understand interfacial electron transfer dynamics in systems where quinone-like molecules are involved. acs.org For instance, femtosecond transient absorption has been used to study the dynamics of 1,4-benzenedicarboxylates, revealing information about charge separation and intermediate states. researchgate.net

Advanced Derivatives and Functionalized Benzene 1,4 Diol Systems

Ethers and Esters of Benzene-1,4-diol: Synthesis and Reactivity

The hydroxyl groups of this compound exhibit reactivity similar to other phenols, being weakly acidic. This acidity allows the formation of a conjugate base that can readily undergo O-alkylation to produce mono- and di-ethers, or O-acylation to form esters.

Synthesis of Ethers: The Williamson ether synthesis is a common method for preparing ethers of this compound. This reaction involves the deprotonation of the hydroxyl groups with a strong base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide. The reaction can be controlled to favor the formation of mono- or di-ethers. For example, the reaction with an alkyl iodide in the presence of a strong base like sodium hydroxide (B78521) results in nucleophilic substitution, where the oxygen atom attaches to the alkyl chain. youtube.com

Synthesis of Esters: Esters are typically prepared through the reaction of this compound with acyl chlorides or acid anhydrides. This process, known as acylation, can also be tailored to yield mono- or di-esters. A notable example is the diacylation of this compound with phthalic anhydride (B1165640) to produce the dye quinizarin.

The reactivity of these ethers and esters is influenced by the nature of the substituent group. Etherification can protect the hydroxyl groups, allowing for subsequent reactions on the aromatic ring that might otherwise be hindered. Ester groups can be hydrolyzed back to the hydroxyl form, making them useful as protecting groups in multi-step syntheses. pressbooks.pub

Table 1: Synthesis of this compound Ethers and Esters

| Reaction Type | Reagent(s) | Product Type | Example Product |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide, Strong Base | Mono- or Diether | 1,4-Dimethoxybenzene |

| O-Acylation (Esterification) | Acyl Chloride or Anhydride | Mono- or Diester | Benzene-1,4-diyl dibenzoate |

| Diacylation | Phthalic anhydride | Dye | Quinizarin |

Halogenated and Nitrated this compound Derivatives: Synthetic Routes and Chemical Behavior

The benzene (B151609) ring of this compound is highly susceptible to electrophilic aromatic substitution reactions due to the activating, ortho-para directing nature of the hydroxyl groups.

Synthetic Routes:

Halogenation: Direct halogenation of this compound with reagents like bromine water leads to polysubstitution due to the strong activation by the -OH groups. pressbooks.pub To achieve controlled mono- or di-halogenation, milder conditions or the use of protecting groups on the hydroxyls may be necessary. The reaction introduces halogen atoms (e.g., Br, Cl) primarily at the positions ortho to the hydroxyl groups.

Nitration: Nitration is achieved using a mixture of nitric acid and sulfuric acid. This introduces a nitro (-NO2) group onto the aromatic ring. The product 2-nitrothis compound (B94080) is a known derivative. nih.govbldpharm.com The strong deactivating nature of the nitro group makes subsequent substitutions more difficult.

Chemical Behavior: The introduction of electron-withdrawing groups like halogens and nitro groups significantly alters the chemical properties of the this compound system. These groups increase the acidity of the remaining hydroxyl protons and modify the redox potential of the molecule. Halogenated derivatives are often used as intermediates in the synthesis of more complex molecules and materials, including pharmaceuticals and organic electronics. researchgate.net Nitrated derivatives are valuable precursors for the synthesis of aminophenols through the reduction of the nitro group.

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Product Class | Key Characteristics |

|---|---|---|---|

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitrated this compound | Introduction of -NO₂ group; precursor to amines. nih.gov |

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) | Halogenated this compound | Introduction of halogen atoms; intermediates for further synthesis. researchgate.net |

Polymeric and Oligomeric Forms of this compound Derivatives

This compound is a crucial monomer in the synthesis of various polymers, particularly through step-growth polymerization mechanisms.

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an ideal A-A type monomer for condensation polymerization. uomustansiriyah.edu.iq This mechanism involves the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. youtube.com Examples of polymers formed include polyesters (by reaction with dicarboxylic acids) and polyethers (by reaction with dihalides).

Advanced polymerization techniques can be employed to control the polymer architecture. For instance, in polyaddition-type step-growth polymerization, a diol like this compound can react with a diisocyanate to form polyurethanes. uomustansiriyah.edu.iq The mechanism proceeds through the ionic addition of the hydroxyl groups across the isocyanate groups. uomustansiriyah.edu.iq

Poly(phenylene ether)s (PPEs) are high-performance engineering thermoplastics known for their excellent thermal stability, hydrolytic stability, and dielectric properties. mdpi.com Novel PPEs can be synthesized using this compound or its derivatives as the monomer.

Synthesis: The synthesis of PPEs can be achieved through nucleophilic aromatic substitution. For example, poly(aryl ether)s have been prepared by the condensation of bisphenols with activated bis-fluoro compounds. kisti.re.kr In such a reaction, the deprotonated hydroxyl groups of a this compound derivative act as nucleophiles, displacing fluoride (B91410) ions from an activated aromatic ring to form the characteristic ether linkage of the polymer backbone.

Characterization: The resulting polymers are characterized using various analytical techniques.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are used to confirm the polymer structure. kisti.re.kr

Differential Scanning Calorimetry (DSC) determines thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). kisti.re.krresearchgate.net

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. kisti.re.krresearchgate.net

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net

Novel PPEs derived from functionalized this compound monomers can exhibit enhanced properties, such as higher thermal stability or improved solubility, making them suitable for advanced applications. kisti.re.kr

Coordination Chemistry of this compound with Metal Centers

The oxygen atoms of the hydroxyl groups in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand and coordinate with metal centers.

This compound, particularly in its deprotonated (quinonate) form, can function as a bidentate ligand, binding to a single metal center through both oxygen atoms to form a stable chelate ring. It can also act as a bridging ligand, linking two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs).

The design of ligands based on this compound involves modifying the core structure to tune its coordination properties. researchgate.net For instance, introducing other functional groups onto the aromatic ring can alter the ligand's steric and electronic properties, influencing the geometry and stability of the resulting metal complex. uni-wuerzburg.de

Complexation strategies often involve the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of metal, ligand, solvent, and reaction conditions dictates the structure of the final coordination complex, which can range from simple mononuclear species to complex supramolecular assemblies. nih.gov These complexes have applications in catalysis, materials science, and sensing. mdpi.com

Redox Activity of this compound in Metal Complexes

This compound, also known as hydroquinone (B1673460), and its oxidized counterparts, semiquinone and quinone, are archetypal redox-active ligands in coordination chemistry. The ability of the this compound framework to exist in three distinct and relatively stable oxidation states allows it to actively participate in the redox chemistry of the resulting metal complexes. This participation goes beyond the classical role of a spectator ligand, influencing the electronic structure and reactivity of the entire molecule. The redox processes are typically sequential one-electron transfers, proceeding from the hydroquinone dianion to the semiquinone radical anion, and finally to the neutral quinone.

The coordination of this compound to a metal center significantly modulates its redox properties. The nature of the metal ion, its oxidation state, and the coordination environment all play a crucial role in determining the potentials at which the ligand-based redox events occur. This interplay between the metal and the redox-active ligand can lead to complex electronic structures where the oxidation state assignment is not trivial, a concept often referred to as "redox non-innocence." In such systems, the frontier orbitals of the metal and the ligand are close in energy, leading to significant mixing and delocalization of electron density.

Electron Transfer Mechanisms

The redox activity of this compound in metal complexes is primarily centered around the interconversion between its hydroquinone, semiquinone, and quinone forms. These transformations involve both electron and proton transfer steps.

Hydroquinone to Semiquinone: The first oxidation step involves the loss of one electron and one proton from the coordinated hydroquinone, yielding a semiquinone radical species. This process can be initiated electrochemically or through chemical oxidation. The stability of the resulting semiquinone radical is often enhanced by its coordination to the metal center.

Semiquinone to Quinone: A subsequent one-electron, one-proton oxidation converts the semiquinone intermediate into the fully oxidized quinone form.

The reversibility of these electron transfer steps is a key feature of many metal-hydroquinone complexes, making them attractive for applications in catalysis, molecular electronics, and energy storage.

Influence of the Metal Center

The choice of the metal center has a profound impact on the redox potentials of the coordinated this compound ligand. Metals with accessible redox states can engage in intramolecular electron transfer with the ligand, leading to a rich and complex electrochemical behavior.

Ruthenium Complexes: Ruthenium complexes featuring hydroquinone-based ligands have been extensively studied. In many bis(2,2'-bipyridyl)ruthenium(II) complexes with substituted hydroquinone ligands, the initial oxidation is ligand-based, generating a ruthenium(II)-semiquinone species. This is often followed by a metal-centered oxidation to a ruthenium(III) state at a more positive potential. The electronic properties, including absorption spectra, of these complexes are highly dependent on the oxidation state of both the metal and the ligand.

Iron Complexes: The interaction between iron and hydroquinone is crucial in various environmental and biological systems. In acidic conditions, hydroquinone can reduce Fe(III) to Fe(II), generating semiquinone radicals. These radicals can, in turn, oxidize Fe(II) back to Fe(III), establishing a redox cycle. The kinetics of these processes are pH-dependent. Studies on iron oxides have shown that hydroquinone can undergo an inner-sphere one-electron transfer at the oxide surface, with the semiquinone radical being a key intermediate. mdpi.com

Cobalt and Other Metals: Cobalt complexes with ligands derived from hydroquinone also exhibit interesting redox chemistry. The redox potentials of these complexes are influenced by the specific coordination environment around the cobalt center. Similarly, complexes of other transition metals like copper and nickel with hydroquinone-type ligands display ligand-based redox activity, often with the formation of stable semiquinone radical complexes.

Research Findings and Electrochemical Data

Cyclic voltammetry is a powerful technique for probing the redox activity of these complexes. The resulting voltammograms provide information on the redox potentials and the reversibility of the electron transfer processes.

Below are tables summarizing selected electrochemical data for metal complexes containing this compound or its derivatives, illustrating the influence of the metal center and the ligand environment on the redox properties.

Table 1: Electrochemical Data for Ruthenium-Hydroquinone Complexes

| Complex | Redox Couple | E1/2 (V vs. reference) | Solvent | Reference Electrode |

|---|---|---|---|---|

| [Ru(bpy)2(H2Lp)]2+ | H2Lp / H2Lp•+ | +0.45 | CH3CN | Ag/AgCl |

| [Ru(bpy)2(H2Lp)]2+ | RuII / RuIII | +1.25 | CH3CN | Ag/AgCl |

| [Ru(bpy)2(H2Lo)]2+ | H2Lo / H2Lo•+ | +0.55 | CH3CN | Ag/AgCl |

| [Ru(bpy)2(H2Lo)]2+ | RuII / RuIII | +1.28 | CH3CN | Ag/AgCl |

(H2Lp = 1,4-dihydroxy-2,5-bis(pyrazol-1-yl)benzene; H2Lo = 1,4-dihydroxy-2,3-bis(pyrazol-1-yl)benzene)

Table 2: Electrochemical Data for Iron and Cobalt-Hydroquinone Derivative Complexes

| Complex/System | Redox Process | Potential (V vs. reference) | Method | Reference Electrode |

|---|---|---|---|---|

| Fe(III) + Hydroquinone | Fe(III) reduction by hydroquinone | - | Kinetic studies | - |

| Co(II)-Thymoquinone | Co(II)/Co(III) | E° = 0.288 | Cyclic Voltammetry | SCE |

| Co@SnO2–PANI with Hydroquinone | Hydroquinone Oxidation | Epa = +0.276 | Differential Pulse Voltammetry | Ag/AgCl |

(Note: Potentials can vary significantly with pH, solvent, and supporting electrolyte)

The data clearly indicate that the first oxidation in the ruthenium complexes is ligand-centered (hydroquinone oxidation), occurring at a significantly lower potential than the metal-centered Ru(II)/Ru(III) oxidation. This demonstrates the role of this compound as an electron reservoir within the complex. The redox potentials are also sensitive to the substitution pattern on the hydroquinone ring, as seen by the difference between the H2Lp and H2Lo ligands.

Benzene 1,4 Diol in Advanced Materials Science

Benzene-1,4-diol as a Monomer in High-Performance Polymer Synthesis

The rigid, symmetric structure of the this compound moiety is instrumental in the synthesis of high-performance polymers, imparting thermal stability and specific mechanical properties to the resulting materials. It serves as a crucial monomer or chain extender in various polymerization reactions.

Synthesis of Polyimides and Polyurethanes Incorporating this compound Moieties

In polyurethane (PU) chemistry, derivatives of this compound are significant as chain extenders, which are low-molecular-weight diols that react with diisocyanates to form the rigid hard segments of the polymer. atamanchemicals.com One of the most prominent derivatives is hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE). atamanchemicals.com The aromatic core of HQEE introduces rigidity and enhances the thermal stability of polyurethane elastomers. atamanchemicals.com When used in MDI-based polyurethanes, HQEE provides superior tensile properties, tear resistance, hardness, and thermal aging performance compared to aliphatic chain extenders like 1,4-butanediol. atamanchemicals.com Research has also described the synthesis of polyurethane films using this compound directly as an aromatic chain extender with an aliphatic polyol, demonstrating its utility in creating polymers with tunable thermo-mechanical properties for defense applications. nih.gov

While direct use of this compound in polyimide synthesis is less common than traditional diamines and dianhydrides, its structural motifs are incorporated to create high-performance polyetherimides. For instance, thermoplastic polyetherimides have been synthesized from hydroquinone diphthalic anhydride (B1165640) isomers, showcasing the role of the hydroquinone core in developing advanced polymers. researchgate.net The disodium (B8443419) diphenolate salt of this compound is also utilized as an alternating comonomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic known for its excellent mechanical and chemical resistance properties. atamanchemicals.com

Thermosetting and Thermoplastic Resins Derived from this compound

This compound is a precursor for both thermosetting and thermoplastic resins, contributing to materials with a wide range of properties and applications.

Thermoplastic Resins: Substantially linear, high-molecular-weight phenoxy resins can be prepared from this compound and epichlorohydrin. google.com These thermoplastic polymers are noted for their low permeability to gases like oxygen and carbon dioxide, making them highly suitable as gas-barrier layers in multi-layer plastic films for food packaging and beverage bottles. google.com The linearity of the polymer chain is crucial, as crosslinking can lead to gel particles that create imperfections in films. google.com

Thermosetting Resins: this compound can be reacted with formaldehyde (B43269) to produce thermosetting resins. vulcanchem.com These resins form cross-linked networks, which provide dimensional stability and thermal resistance, making them useful in the mechanical, electrical, and electronic industries. vulcanchem.com The structure of these resins consists of hydroquinone units linked by methylene (B1212753) bridges. vulcanchem.com Additionally, a renewable tri-functional epoxy resin has been synthesized through the reaction of hydroquinone with furfural (B47365) and epichlorohydrin. tandfonline.com This bio-based thermoset, when used to create carbon fiber-reinforced composites, exhibits excellent thermal stability. tandfonline.com this compound also finds use as a polymerization inhibitor, where it acts as a free-radical scavenger to prolong the shelf life of light-sensitive resins. atamanchemicals.comatamanchemicals.com

| Resin Type | Co-reactants | Key Properties | Primary Applications | Reference |

|---|---|---|---|---|

| Thermoplastic Phenoxy Resin | Epichlorohydrin | Low gas permeability (O₂, CO₂), linearity | Gas-barrier layers in food packaging | google.com |

| Thermosetting Resin | Formaldehyde | Dimensional stability, thermal resistance | Mechanical and electronic components | vulcanchem.com |

| Tri-Functional Epoxy Resin | Furfural, Epichlorohydrin | High thermal stability, renewable | Advanced composites | tandfonline.com |

Redox-Active Components in Electroactive Materials

The ability of this compound to undergo a reversible two-electron, two-proton redox reaction to form p-benzoquinone makes it and its derivatives prime candidates for use in energy storage and electroactive materials. atamanchemicals.com

Organic Battery Materials Based on this compound Derivatives

This compound derivatives are being actively researched for use in organic redox flow batteries (ORFBs), which offer a potentially sustainable alternative to traditional metal-based batteries. Researchers have designed and synthesized novel hydroquinone derivatives with enhanced stability for use as catholytes. researchgate.net For example, fully substituted hydroquinones, such as 2,6-dimethyl-3,5-bis(morpholinomethylene)this compound, have shown significantly improved stability and accessible capacity during battery cycling. researchgate.net The symmetry and choice of counter-ions in these derivatives have been found to be critical factors in determining their solubility in aqueous electrolytes, a key parameter for flow battery performance. nih.govsemanticscholar.org

Beyond flow batteries, this compound derivatives are being developed for lithium-ion (Li-ion) batteries. A novel lithium-rich organic cathode, lithium anthracene-9,10-bis[2-benzene-1,4-bis(olate)], was synthesized in-situ from its phenol (B47542) precursor, anthracene-9,10-bis(2-benzene-1,4-diol). nih.gov This material demonstrated high specific capacities and good cycling stability in both half-cell and full-cell configurations. nih.gov In another approach, a poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS) polymer, synthesized from hydroquinone and elemental sulfur, has been developed as a high-performance cathode material for both lithium and magnesium batteries. acs.org

| Derivative Name | Battery Type | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-3,5-bis(morpholinomethylene)this compound | Aqueous Organic Redox Flow Battery | Catholyte | Capacity decay of 0.45%/day over four weeks | researchgate.net |

| Lithium anthracene-9,10-bis[2-benzene-1,4-bis(olate)] | Li-ion Battery | Cathode | Average capacity of 194 mAh g⁻¹ over 250 cycles | nih.gov |

| Poly(hydroquinonyl-benzoquinonyl sulfide) | Li-ion Battery | Cathode | Practical capacity of 275 mAh g⁻¹ | acs.org |

Supercapacitors and Energy Storage Applications

In supercapacitor technology, this compound is used to enhance performance by introducing pseudocapacitance, an additional charge storage mechanism arising from fast and reversible faradaic reactions at the electrode surface. researchgate.net One effective strategy is to add hydroquinone directly to the aqueous electrolyte. researchgate.net This approach has been shown to significantly boost the specific capacitance of supercapacitors using materials like polyaniline or polyaniline/SnO₂ composites as electrodes. researchgate.netcapes.gov.br The redox reaction of hydroquinone at the electrode-electrolyte interface provides additional capacitance, leading to higher energy density. researchgate.netcapes.gov.br

Another method involves incorporating hydroquinone into the electrode material itself. One study demonstrated that physisorbing hydroquinone onto the surface of high-surface-area activated charcoal resulted in a supercapacitor with a high specific capacitance, where nearly 40% of the capacitance was pseudocapacitive in nature. figshare.comacs.org Researchers have also developed composite materials, such as polyhydroquinone-graphene hydrogels. rsc.orgresearchgate.net In these composites, a thin layer of electroactive polyhydroquinone is coated onto a highly conductive three-dimensional graphene network, resulting in electrodes with high specific capacitance, excellent rate performance, and cycling stability. rsc.orgresearchgate.net

| Method | Electrode Material | Key Result | Reference |

|---|---|---|---|

| Redox-active electrolyte | Polyaniline/SnO₂ | Specific capacitance increased by 356 F g⁻¹ to reach 857 F g⁻¹ | capes.gov.br |

| Physisorption on electrode | Activated Charcoal | Achieved a specific capacitance of ~200 F g⁻¹ in 1 M H₂SO₄ | figshare.comacs.org |

| Composite electrode | Polyhydroquinone-Graphene Hydrogel | High specific capacitance of 490 F g⁻¹ at a current density of 24 A g⁻¹ | rsc.orgresearchgate.net |

| Redox-active electrolyte | Covalent Organic Framework (COF) Aerogel | Areal capacitance of 843 mF cm⁻² with ~100% capacity retention after 10,000 cycles | mdpi.com |

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular bonds. This compound is an excellent building block for creating such systems due to its ability to form strong hydrogen bonds.

Research has shown that this compound can form double hydrogen bonds with p-n-alkyloxy benzoic acids, leading to the creation of self-assembled liquid crystal complexes. researchgate.net The formation of these hydrogen bonds is confirmed by spectroscopic studies, and these systems exhibit interesting phase behaviors and dielectric properties. researchgate.net

In a different approach, thiol-functionalized hydroquinone derivatives have been synthesized to form self-assembled monolayers (SAMs) on gold surfaces. acs.orgacs.org These molecules spontaneously adsorb onto gold, creating stable and well-defined monolayers where the electrochemical behavior of the terminal hydroquinone group can be studied, providing insights into electron transfer mechanisms over varying distances. acs.orgacs.org

More complex supramolecular architectures have also been constructed. A notable example involves a pillar google.comarene vulcanchem.comhydroquinone derivative, which was found to self-assemble into a "molecular zipper" structure in the solid state. rsc.orgrsc.org This assembly is driven by a combination of hydrogen bonds and C–H/π interactions, demonstrating how the specific geometry and functional groups of hydroquinone-based macrocycles can be used to direct the formation of intricate, ordered structures. rsc.orgrsc.org

Hydrogen Bonding Networks and Crystal Engineering

This compound, also known as hydroquinone, is a fundamental building block in the field of crystal engineering, primarily due to its ability to form robust and predictable hydrogen-bonding networks. atamanchemicals.compsu.edu The two hydroxyl groups in the para position on the benzene (B151609) ring act as both hydrogen bond donors and acceptors, facilitating the self-assembly of intricate supramolecular architectures. atamanchemicals.compsu.edu This directional and specific nature of hydrogen bonding allows for the rational design and construction of crystalline solids with desired structures and properties. psu.edu

The versatility of this compound in forming hydrogen-bonded assemblies is further highlighted by its ability to create different structural motifs. These can range from one-dimensional chains to more complex three-dimensional networks. psu.eduresearchgate.net The specific arrangement is influenced by the nature of the co-former and the interplay of various intermolecular forces. rsc.org For example, in the co-crystal with N,N-dimethylacetamide, the components form a layered structure, while with N,N-diethylformamide, a three-dimensional hydrogen-bonded network is observed, resembling the structure of β-hydroquinone clathrates. researchgate.net

The study of polymorphism in co-crystals containing this compound, such as with agomelatine, demonstrates the complexity and tunability of these systems. Different polymorphic forms can exhibit distinct thermodynamic relationships, with transformations between them being dependent on temperature. nih.gov This highlights the potential to control the solid-state properties of materials by carefully selecting the crystallization conditions.

Table 1: Examples of this compound Co-crystals and their Hydrogen Bonding Features

| Co-former | Stoichiometric Ratio (this compound:Co-former) | Primary Hydrogen Bonding Interactions | Resulting Supramolecular Architecture |

| Propan-2-ol | 1:1 | O-H···O | 1D Chains |

| N,N-dimethylacetamide (DMA) | 2:1 | O-H···O | Layered Structure |

| N,N-diethylformamide (DEF) | 6:1 | O-H···O | 3D Network |

| Quinoxaline | 1:2 | O-H···N | Discrete hydrogen-bonded assemblies |

| Agomelatine | 1:1 | O-H···O, N-H···O | Multiple polymorphic forms with distinct networks |

This table summarizes data from various research findings on this compound co-crystals. researchgate.netnih.govresearchgate.net

Host-Guest Chemistry with this compound Scaffolds

This compound is a well-established host molecule in the realm of host-guest chemistry, capable of forming inclusion compounds known as clathrates. aip.orgresearchgate.net In these structures, this compound molecules form a three-dimensional network through hydrogen bonding, creating cavities or "cages" that can encapsulate small guest molecules. researchgate.netiscnagpur.ac.in This phenomenon gives rise to the β-hydroquinone (β-HQ) crystalline phase. aip.org

The formation of these clathrates is a non-stoichiometric process, meaning the ratio of host to guest molecules can vary. aip.org The host lattice, constructed from this compound, is flexible and can adapt to accommodate guest molecules of different sizes. aip.org A wide variety of small molecules have been successfully enclathrated within the β-HQ framework, including noble gases (Ar, Kr), other gases (H₂, He, Ne, CO₂, CH₄, H₂S, O₂, N₂), and small organic molecules (CH₃OH, HCN). aip.orgresearchgate.netrsc.org

The study of this compound clathrates has significant practical implications. For example, their ability to selectively encapsulate certain gases has led to research into their use for gas separation and storage. aip.org Notably, there is considerable interest in using these clathrates for carbon dioxide capture, as they show a remarkable selectivity for CO₂. aip.orgresearchgate.net The release of the guest molecules can often be triggered by stimuli such as heat, making the process reversible. aip.org

Table 2: Guest Molecules in this compound (Hydroquinone) Clathrates

| Guest Molecule | Type | Potential Application |

| Carbon Dioxide (CO₂) | Gas | Carbon capture and sequestration |

| Methane (CH₄) | Gas | Gas storage and separation |

| Hydrogen (H₂) | Gas | Hydrogen storage |

| Noble Gases (Ar, Kr, Xe) | Gas | Storage of radioactive materials |

| Methanol (CH₃OH) | Small Organic Molecule | Separation processes |

| Hydrogen Sulfide (H₂S) | Gas | Gas separation |

This table provides examples of guest molecules that can be encapsulated by this compound to form clathrates and their potential applications. aip.orgresearchgate.netresearchgate.net

Photoresponsive and Optoelectronic Materials Utilizing this compound

This compound and its derivatives are increasingly being incorporated into the design of advanced photoresponsive and optoelectronic materials. Its inherent redox activity and ability to participate in the formation of conjugated polymer systems make it a valuable component in this area. atamanchemicals.comnih.gov

One approach involves the synthesis of polymers where this compound is a key monomeric unit. For instance, the disodium diphenolate salt of this compound is used as a comonomer in the production of high-performance polymers like PEEK (polyether ether ketone). atamanchemicals.comatamankimya.com Furthermore, polymers containing this compound moieties can be designed to have specific photophysical and electrochemical properties, making them suitable for applications in organic electronics. researchgate.net

The development of aggregation-induced emission (AIE) fluorophores is another exciting application. By incorporating a this compound moiety into an AIE-active core, such as tetraphenylethene (TPE), it is possible to create materials with unique fluorescent properties. nih.gov The resulting compound, 1-hydroquinol-1,2,2-triphenylethene (HQTPE), exhibits fluorescence that is sensitive to both redox state and pH. This dual responsiveness opens up possibilities for its use in sensors, optical switches, and electronic devices. nih.gov

Composite materials that combine this compound aggregates with inorganic nanoparticles, such as titanium dioxide (TiO₂), are also being explored for optoelectronic applications. internationaljournalcorner.cominternationaljournalcorner.com These composites can exhibit interesting thermoelectric switching behavior and have potential uses in solar cells and other electronic devices. internationaljournalcorner.com The inclusion of TiO₂ within the hydroquinone aggregate matrix can also enhance the thermal stability of the material. internationaljournalcorner.cominternationaljournalcorner.com

Research into nonlinear optical (NLO) materials has also utilized this compound. Theoretical studies have investigated the NLO properties of systems where this compound interacts with fullerenes, suggesting potential applications in optoelectronics. researchgate.net The ability to tune the electronic and optical properties of materials by incorporating this compound highlights its versatility and importance in the ongoing development of advanced functional materials. researchgate.netsigmaaldrich.com

Catalytic and Redox Applications of Benzene 1,4 Diol

Benzene-1,4-diol as a Reducing Agent in Organic Transformations

The primary function of this compound in many chemical processes is as a reducing agent, where it donates electrons and hydrogen atoms, becoming oxidized to p-benzoquinone in the process. atamanchemicals.comatamanchemicals.com This reactivity is harnessed in several key organic transformations.

One of the most classic and commercially significant applications is in photographic development. wikipedia.orgatamanchemicals.comatamankimya.comcollegedunia.com In this process, this compound, often in conjunction with other developing agents like Metol, selectively reduces silver halide crystals that have been exposed to light into elemental silver, forming the dark areas of a photographic image. atamanchemicals.comchemcess.comlibretexts.org The energy barrier for the reduction of exposed silver halide grains is lower, allowing for a much faster reaction compared to unexposed grains. chemcess.com